4-(Benzyloxy)pyridin-3-ol
Overview
Description
4-(Benzyloxy)pyridin-3-ol is an organic compound with the molecular formula C12H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a benzyloxy group attached to the fourth position of the pyridine ring and a hydroxyl group at the third position. This structural arrangement imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Benzyloxy)pyridin-3-ol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while reduction can produce pyridine alcohols or amines.
Scientific Research Applications
4-(Benzyloxy)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)pyridin-3-ol involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)pyridine: Lacks the hydroxyl group at the third position.
3-(Benzyloxy)pyridine: The benzyloxy group is attached to the third position instead of the fourth.
4-(Methoxy)pyridin-3-ol: Features a methoxy group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)pyridin-3-ol is unique due to the presence of both a benzyloxy and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-phenylmethoxypyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSFDUACOKDEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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